molecular formula C10H6FN5O B1451184 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082528-81-1

3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1451184
M. Wt: 231.19 g/mol
InChI Key: IFXAIUQFJBIGIY-UHFFFAOYSA-N
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Description

The compound “3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a derivative of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone . It’s a complex organic compound that contains multiple ring structures, including a pyrimidine ring and a triazole ring .


Synthesis Analysis

The synthesis of this compound and its analogues involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures, including a pyrimidine ring and a triazole ring . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have shown excellent activity against a range of microorganisms, excluding specific resistant strains, indicating the potential of this chemical class in developing new antimicrobial agents (Farghaly & Hassaneen, 2013).

Synthesis and Structural Studies

The synthesis of related triazolopyrimidin-7-ones through various chemical reactions has been extensively studied, with one approach involving a solution-phase parallel synthetic method. This method demonstrates the chemical versatility and potential applicability of these compounds in further pharmacological and material science research (Sun, Chen, & Yang, 2011). Additionally, the crystal structure of a similar compound has been determined, providing insight into the molecular configuration and potential interaction mechanisms of this chemical class (Hu et al., 2011).

Potential Fluorophore Applications

A study on the synthesis of 2-aryl-2,4-dihydro-5H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones from azo compounds suggests their potential as organic fluorophores due to their good photophysical characteristics. This indicates the broader applicability of triazolopyrimidin-7-one derivatives in fluorescence imaging and materials science, hinting at the potential for 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one to serve similar functions (Eltyshev et al., 2018).

properties

IUPAC Name

3-(3-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXAIUQFJBIGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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